![molecular formula C17H18ClNOS B296463 N-(4-chlorobenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296463.png)
N-(4-chlorobenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 345.90 g/mol.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide is still not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes or proteins. For example, it has been found to inhibit the growth of certain fungi by inhibiting the activity of chitin synthase, an enzyme essential for fungal cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species, which can cause cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-chlorobenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide in lab experiments include its high purity, stability, and reproducibility. It is also relatively easy to synthesize, making it readily available for research purposes. However, its potential toxicity and limited solubility in aqueous solutions can be a limitation in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorobenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide. One possible direction is the development of new drugs and therapeutic agents based on its biological activity. Another direction is the synthesis of new metal complexes using this compound as a ligand for catalytic applications. Additionally, further studies on the mechanism of action and the biochemical and physiological effects of this compound can provide valuable insights into its potential applications in various fields of science.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great potential in scientific research due to its various biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and therapeutic agents, as well as the synthesis of new metal complexes for catalytic applications.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide involves the reaction of 4-chlorobenzyl chloride with 4-methylphenyl thiol in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2-bromoacetyl bromide to yield the final product. The reaction is carried out under controlled conditions to ensure the purity of the product.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide has been studied extensively for its potential applications in various fields of science. It has been found to exhibit antifungal, antibacterial, and anticancer properties. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, it has been studied for its potential use in the development of new drugs and therapeutic agents.
Eigenschaften
Molekularformel |
C17H18ClNOS |
---|---|
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C17H18ClNOS/c1-12-3-9-16(10-4-12)21-13(2)17(20)19-11-14-5-7-15(18)8-6-14/h3-10,13H,11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
OXYXZYAFJYTEHV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NCC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.